2,6-Bis(chloromethyl)pyridine

Description

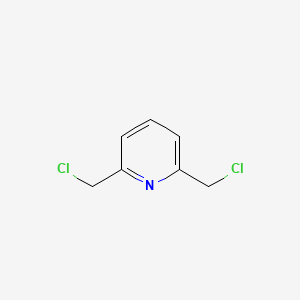

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQNFYRJSVJWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311712 | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3099-28-3 | |

| Record name | 3099-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,6-Bis(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-bis(chloromethyl)pyridine, a versatile bifunctional reagent crucial in synthetic organic chemistry and medicinal chemistry. This document details its synthesis, physical and chemical properties, spectral data, and its significant role as a building block in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a key heterocyclic building block for the synthesis of a variety of pyridine derivatives.[3][4][5] The compound and its hydrochloride salt are stable under standard conditions, though they are reactive towards nucleophiles. The physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 3099-28-3[3] | 55422-79-2[6] |

| Molecular Formula | C₇H₇Cl₂N[3] | C₇H₈Cl₃N[6] |

| Molecular Weight | 176.04 g/mol [3] | 212.50 g/mol [6] |

| Appearance | White to almost white powder/crystal[1] | Not explicitly stated, likely a solid |

| Melting Point | 73-78 °C[3][6] | 73-78 °C[6] |

| Boiling Point | 110 °C at 3 mmHg | Not available |

| Density | 1.275 g/cm³[6] | 1.275 g/cm³[6] |

| Solubility | Soluble in organic solvents like ethanol and chloroform.[7] | Improved water solubility over the free base.[6] |

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~7.7 ppm (t, 1H, pyridine-H4), δ ~7.3 ppm (d, 2H, pyridine-H3,5), δ ~4.6 ppm (s, 4H, -CH₂Cl) |

| ¹³C NMR (CDCl₃) | Pyridine C2,6: ~156 ppm, Pyridine C4: ~138 ppm, Pyridine C3,5: ~122 ppm, -CH₂Cl: ~45 ppm[8][9] |

| Infrared (IR) | The FT-IR and FT-Raman spectra have been recorded in the regions of 4000-400 cm⁻¹ and 3500-100 cm⁻¹, respectively.[1][3][4] |

| Mass Spectrometry | Exact Mass: 210.972232 Da (for the hydrochloride salt)[10] |

Synthesis of this compound Hydrochloride

A common and well-documented synthetic route to this compound hydrochloride starts from 2,6-lutidine.[6][11] This multi-step synthesis involves oxidation, esterification, reduction, and final chlorination.

Synthesis Workflow

Caption: Multi-step synthesis of this compound Hydrochloride from 2,6-Lutidine.

Detailed Experimental Protocol

This protocol is a consolidated representation based on procedures outlined in various patents.[11][12][13]

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

-

In a suitable reaction vessel, add 2,6-lutidine (e.g., 0.2 mol) and water (e.g., 150 ml).

-

Heat the mixture to approximately 80 °C.

-

Slowly add potassium permanganate (KMnO₄) (e.g., 0.8-1.0 mol) in portions, maintaining the temperature between 75-80 °C with stirring for about 35 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and adjust the pH to 3-4 with 2M hydrochloric acid.

-

Cool the solution to 20-25 °C to precipitate the product.

-

Filter the solid to obtain 2,6-pyridinedicarboxylic acid.

Step 2: Esterification to Dimethyl 2,6-Pyridinedicarboxylate

-

To the 2,6-pyridinedicarboxylic acid, add methanol (e.g., 0.5-0.6 mol).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture until the esterification is complete (monitor by TLC).

-

Work up the reaction mixture to isolate dimethyl 2,6-pyridinedicarboxylate.

Step 3: Reduction to 2,6-Pyridinedimethanol

-

Dissolve the dimethyl 2,6-pyridinedicarboxylate in a suitable solvent system, such as a 1:1 mixture of THF and toluene.

-

Cool the solution to 0-5 °C.

-

Add sodium borohydride (NaBH₄) (e.g., 1.2-1.8 mol) and aluminum chloride (AlCl₃) in portions.

-

Continue the reaction for 3-4 hours, monitoring by TLC.

-

Upon completion, perform a suitable work-up to isolate 2,6-pyridinedimethanol.

Step 4: Chlorination to this compound Hydrochloride

-

Dissolve the 2,6-pyridinedimethanol in a suitable solvent such as methanol.

-

Add thionyl chloride (SOCl₂) (e.g., 0.44-0.5 mol).

-

Monitor the reaction by TLC until all the starting material is converted.

-

Upon completion, the product, this compound hydrochloride, will precipitate.

-

Filter the solid product and dry. The reported yield for this final step is in the range of 78-82%.[13]

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the two electrophilic chloromethyl groups, which are susceptible to nucleophilic substitution.[6] This property makes it an invaluable building block for the synthesis of a wide range of more complex molecules.[2][6]

Key Reactions:

-

Nucleophilic Substitution: The chlorine atoms can be readily displaced by various nucleophiles such as amines, thiols, and alkoxides to introduce diverse functionalities.[6]

-

Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with various metal ions, making it a useful precursor for ligands in catalysis and materials science.[3][4][5][6]

Role in Kinase Inhibitor Synthesis

A significant application of this compound in drug development is in the synthesis of kinase inhibitors.[14] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold is a "privileged structure" in medicinal chemistry for targeting the ATP-binding site of kinases.[15]

Derivatives of this compound are used to construct core heterocyclic systems, such as aminopyrimidines and pyrazolopyrimidines, which are found in numerous kinase inhibitors targeting enzymes like:[14][16]

-

Epidermal Growth Factor Receptor (EGFR)

-

Cyclin-Dependent Kinases (CDKs)

-

Phosphoinositide 3-kinases (PI3Ks)

-

Aurora Kinases

Workflow for Kinase Inhibitor Development

The following diagram illustrates a generalized workflow for the application of this compound in the development of kinase inhibitors.

Caption: Generalized workflow for the use of this compound in kinase inhibitor discovery.

Conclusion

This compound is a highly versatile and reactive intermediate with significant applications in both academic research and industrial drug development. Its straightforward synthesis from readily available starting materials and its ability to serve as a scaffold for a diverse range of molecular architectures, particularly for kinase inhibitors, underscore its importance in medicinal chemistry. This guide provides essential technical information to facilitate its effective use in the laboratory.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-ビス(クロロメチル)ピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound, 99% 3099-28-3 India [ottokemi.com]

- 6. This compound hydrochloride | 55422-79-2 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound(3099-28-3) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound;hydrochloride | C7H8Cl3N | CID 12196500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 12. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

2,6-Bis(chloromethyl)pyridine CAS number and properties

An In-depth Technical Guide to 2,6-Bis(chloromethyl)pyridine for Researchers and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic organic compound that serves as a crucial building block in a multitude of synthetic applications.[1] Its structure, featuring a pyridine ring functionalized with two reactive chloromethyl groups, makes it an important intermediate in the pharmaceutical, agrochemical, and materials science industries.[2][3] The presence of the nitrogen atom in the pyridine ring and the two leaving groups in the chloromethyl substituents allows for a wide range of chemical transformations, primarily nucleophilic substitution reactions.[4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its diverse applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

The properties of this compound and its hydrochloride salt are summarized in the tables below. These tables provide essential information for handling, storage, and application of these compounds.

This compound

| Property | Value | Reference(s) |

| CAS Number | 3099-28-3 | [2][5] |

| Molecular Formula | C₇H₇Cl₂N | [2][5] |

| Molecular Weight | 176.04 g/mol | [2][5] |

| Appearance | White to almost white powder to crystal | [2][5] |

| Melting Point | 73-78 °C | [1][2][6] |

| Boiling Point | 110 °C at 3 mmHg | [2][6] |

| Purity | ≥ 98% (GC) | [2] |

| Storage Conditions | Store at room temperature or under inert gas (nitrogen or Argon) at 2-8°C | [2][6] |

This compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 55422-79-2 | [4][7] |

| Molecular Formula | C₇H₈Cl₃N | [4][8] |

| Molecular Weight | 212.50 g/mol | [4][8] |

| Appearance | - | - |

| Melting Point | 73–78°C | [4] |

| Boiling Point | 286.8 °C at 760 mmHg | [7] |

| Density | 1.275 g/cm³ | [4][7] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [7] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves a multi-step process starting from 2,6-lutidine.[9][10]

Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

-

Add 2,6-lutidine (0.2 mol) and 150 ml of water to a 250 ml flask.

-

Heat the mixture to 80°C.

-

Add potassium permanganate (0.8-1.0 mol) in batches while maintaining the temperature at 75-80°C and stirring for approximately 35 minutes.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, adjust the pH of the reaction solution to 3-4 using 2 mol/l hydrochloric acid.

-

Cool the solution to 20-25°C to precipitate the 2,6-pyridinedicarboxylic acid.

-

Filter the precipitate to obtain the product.

Step 2: Esterification to 2,6-Pyridinedicarboxylic Acid Dimethyl Ester

-

The 2,6-pyridinedicarboxylic acid is reacted with methanol under acidic conditions to yield the dimethyl ester.

Step 3: Reduction to 2,6-Pyridine Dimethanol

-

The 2,6-pyridinedicarboxylic acid dimethyl ester is reduced to 2,6-pyridine dimethanol.

Step 4: Chlorination to this compound Hydrochloride

-

The 2,6-pyridine dimethanol is reacted with thionyl chloride (molar ratio of 1:2.2-2.5) to obtain the final product, this compound hydrochloride.[10]

Caption: General workflow for the synthesis of this compound Hydrochloride.

Reactivity and Applications

The reactivity of this compound is dominated by the two chloromethyl groups, which are susceptible to nucleophilic substitution. This property makes it a valuable precursor for a wide range of more complex molecules.

Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals.[2] It is utilized in the synthesis of drugs such as antihistamines, antimalarials, and antiviral agents.[3] In the agrochemical sector, it serves as a building block for herbicides, fungicides, and insecticides, contributing to crop protection and improved yields.[2][3]

Coordination Chemistry and Sensor Development

This compound is used to synthesize ligands for coordination chemistry.[1] The pyridine nitrogen and the substituents at the 2 and 6 positions can coordinate with metal ions, forming stable complexes. This has been exploited in the development of fluorescent chemosensors for the detection of heavy metal ions like mercury (Hg²⁺).[1][4][11]

Materials Science

In polymer chemistry, this compound can act as a cross-linking agent, enhancing the thermal and mechanical properties of specialty polymers.[2] It is also used in the development of advanced materials like coatings and adhesives.[2]

Caption: Key application areas of this compound.

Safety Information

This compound and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[11][12]

-

Signal Word: Danger.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[1][11]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical development, and materials science. Its unique reactivity allows for the synthesis of a diverse array of complex molecules. A thorough understanding of its properties, synthetic routes, and safe handling procedures is essential for researchers and scientists working with this compound. The continued exploration of its synthetic potential is likely to lead to the development of novel and improved products across various scientific disciplines.

References

- 1. This compound, 99% 3099-28-3 India [ottokemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound hydrochloride | 55422-79-2 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 3099-28-3 [m.chemicalbook.com]

- 7. Cas 55422-79-2,this compound | lookchem [lookchem.com]

- 8. This compound Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 11. This compound 99 3099-28-3 [sigmaaldrich.com]

- 12. This compound;hydrochloride | C7H8Cl3N | CID 12196500 - PubChem [pubchem.ncbi.nlm.nih.gov]

structural analysis of 2,6-Bis(chloromethyl)pyridine derivatives

An In-depth Technical Guide to the Structural Analysis of 2,6-Bis(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that serves as a critical building block in synthetic organic chemistry.[1] Its structure, featuring a central pyridine ring flanked by two chloromethyl groups, allows for a wide range of chemical modifications. The conformational flexibility of the chloromethyl arms and the coordinating ability of the pyridine nitrogen atom make it an ideal precursor for synthesizing macrocycles, pincer ligands for catalysis, and fluorescent chemosensors.[2][3] A thorough understanding of its three-dimensional structure is paramount for designing and synthesizing novel derivatives with specific functions in materials science and drug development.

This guide provides a comprehensive overview of the structural analysis of this compound, detailing the key analytical techniques used for its characterization, presenting crystallographic and spectroscopic data, and outlining standardized experimental protocols.

Molecular Structure and Conformation

The structural analysis of this compound reveals a specific and stable conformation in the solid state. The molecule is a halogenated derivative of 2,6-lutidine.[4] In its crystalline form, the C-Cl vectors of the two chloromethyl groups are oriented on opposite sides of the pyridine ring's plane.[4] This anti-conformation minimizes steric hindrance and is a key feature of its solid-state structure.

Intermolecular forces play a significant role in the crystal packing. Weak dispersive Cl···Cl contacts, with a distance of approximately 3.4342 (3) Å, link adjacent molecules into chains.[4] Additionally, π–π stacking interactions are observed between the aromatic pyridine rings of neighboring molecules, with a centroid–centroid distance of about 3.7481 (5) Å.[4]

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. The crystallographic data for this compound are summarized in the table below. The crystals are reported to be monoclinic with the space group P2₁/c.[2][4]

| Parameter | Value [4] |

| Empirical Formula | C₇H₇Cl₂N |

| Molecular Weight (Mr) | 176.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9927 (2) |

| b (Å) | 12.1581 (3) |

| c (Å) | 7.4893 (2) |

| β (°) | 113.535 (1) |

| Volume (V) (ų) | 750.72 (3) |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| Absorption Coefficient (μ) (mm⁻¹) | 0.78 |

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the molecule's connectivity and chemical environment in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for confirming the molecular structure in solution.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals. A singlet for the four equivalent protons of the two chloromethyl (-CH₂Cl) groups and a set of multiplets for the three protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.[5]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the functional groups present in the molecule. The FT-IR and FT-Raman spectra for this compound have been recorded in the 4000-400 cm⁻¹ and 3500-100 cm⁻¹ regions, respectively, allowing for the characterization of its vibrational modes.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible structural analysis.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a saturated solution (e.g., from diethyl ether).[6]

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.5 mm) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.[4] Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[4]

-

Data Reduction: Process the raw diffraction data to correct for experimental factors and obtain a set of structure factors.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit. C-bound hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).

-

¹³C NMR Acquisition: Acquire the ¹³C{¹H} NMR spectrum (proton-decoupled). This often requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[5]

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Phase the spectrum and reference it to a known standard (e.g., tetramethylsilane, TMS).

Application and Workflow Visualizations

The utility of this compound as a precursor is best illustrated through its synthetic applications. The following diagrams visualize key workflows.

Caption: Synthetic pathways originating from this compound.

Caption: General workflow for the structural analysis of a new derivative.

References

- 1. This compound, 99% 3099-28-3 India [ottokemi.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. 1,6-Bis(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,6-Bis(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-bis(chloromethyl)pyridine, a key heterocyclic building block in the development of various pharmaceutical compounds and functional materials. The document details two primary methodologies: a multi-step synthesis commencing with the oxidation of 2,6-lutidine, and a more direct free-radical chlorination pathway. Each method is presented with detailed experimental protocols, quantitative data, and process visualizations to facilitate practical application in a laboratory setting.

Introduction

This compound is a versatile intermediate recognized for its utility in organic synthesis. The two chloromethyl groups at the 2 and 6 positions of the pyridine ring are reactive sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes it a valuable precursor in the synthesis of pharmaceuticals, ligands for metal complexes, and various other specialized chemical compounds. This guide will explore the primary methods for its preparation from 2,6-lutidine (2,6-dimethylpyridine).

Multi-Step Synthesis from 2,6-Lutidine

A robust and well-documented method for synthesizing this compound hydrochloride involves a four-step process. This pathway begins with the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification, reduction to the corresponding diol, and a final chlorination step.

Signaling Pathway Diagram

Spectroscopic Data of 2,6-Bis(chloromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Bis(chloromethyl)pyridine, a key building block in the synthesis of various pyridine derivatives. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 | Triplet (t) | 1H | H-4 (Pyridine ring) |

| 7.40 | Doublet (d) | 2H | H-3, H-5 (Pyridine ring) |

| 4.65 | Singlet (s) | 4H | -CH₂Cl |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 156.3 | C-2, C-6 (Pyridine ring) |

| 138.1 | C-4 (Pyridine ring) |

| 122.1 | C-3, C-5 (Pyridine ring) |

| 46.5 | -CH₂Cl |

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): Typically in the range of 3100-3000 cm⁻¹.

-

C-H stretching (aliphatic -CH₂-): Typically just below 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H bending (aliphatic -CH₂-): Around 1465 cm⁻¹.

-

C-Cl stretching: Typically in the range of 800-600 cm⁻¹.

Mass Spectrometry (MS)

Detailed fragmentation data with relative intensities for this compound is not consistently reported across publicly available sources. The molecular weight of this compound is 176.04 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 176, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation pathways would likely involve the loss of a chlorine atom ([M-Cl]⁺) or a chloromethyl group ([M-CH₂Cl]⁺).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific instrumental parameters for the analysis of this compound are not always published, these general protocols are applicable and can be adapted.

NMR Spectroscopy

Sample Preparation:

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid compound in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Nuclei: ¹H and ¹³C.

-

Solvent: CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate for the proton chemical shift range (e.g., -2 to 12 ppm).

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for the carbon chemical shift range (e.g., 0 to 200 ppm).

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized by heating in the ion source.

-

The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M⁺).

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier detects the ions.

-

Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of ions at each m/z value.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General experimental workflows for NMR, FT-IR, and Mass Spectrometry.

The Versatility of 2,6-Bis(chloromethyl)pyridine: A Precursor for Advanced Ligand Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(chloromethyl)pyridine is a highly versatile and reactive building block in the field of organic and coordination chemistry. Its pyridine core, coupled with two reactive chloromethyl arms, makes it an ideal precursor for the synthesis of a wide array of ligands with diverse functionalities and coordination properties. These ligands are of significant interest in various applications, including catalysis, materials science, and the development of novel therapeutic agents. The high reactivity of the chloromethyl groups allows for facile nucleophilic substitution reactions, enabling the introduction of a variety of donor atoms such as nitrogen, sulfur, and phosphorus, leading to the formation of polydentate and macrocyclic ligand frameworks. This technical guide provides a comprehensive overview of the use of this compound in ligand synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Core Reactivity and Synthetic Pathways

The primary mode of reaction for this compound is the nucleophilic substitution of the chloride ions by a wide range of nucleophiles. This SN2 reaction is the cornerstone of its utility as a ligand precursor. The general reaction scheme is depicted below:

Caption: General reaction scheme for ligand synthesis from this compound.

This fundamental reactivity allows for the synthesis of a multitude of ligand architectures, including simple acyclic polydentate ligands, pincer ligands, and complex macrocyclic structures.

Synthesis of Key Ligand Classes

The following sections detail the synthesis of several important classes of ligands derived from this compound, providing specific experimental protocols and quantitative data where available.

Amine-Functionalized Ligands

The reaction of this compound with primary or secondary amines is a straightforward method to introduce nitrogen donor atoms. A key example is the synthesis of 2,6-bis(aminomethyl)pyridine, a precursor for fluorescent chemosensors.[1][2]

Experimental Protocol: Synthesis of 2,6-Bis(azidomethyl)pyridine as a precursor to 2,6-Bis(aminomethyl)pyridine

A common and effective route to 2,6-bis(aminomethyl)pyridine proceeds through an azide intermediate, which can then be reduced.

-

Step 1: Synthesis of 2,6-Bis(azidomethyl)pyridine: In a round-bottom flask, this compound is dissolved in a suitable solvent such as acetone or DMF. An excess of sodium azide (NaN3) is added, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC). The resulting 2,6-bis(azidomethyl)pyridine can be isolated by extraction and purified by chromatography.

-

Step 2: Reduction to 2,6-Bis(aminomethyl)pyridine: The isolated 2,6-bis(azidomethyl)pyridine is dissolved in a solvent like ethanol or methanol. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4), is then used to reduce the azide groups to primary amines. After the reaction is complete, the catalyst is filtered off (in the case of Pd/C), and the product is isolated and purified.

Quantitative Data for Amine-Functionalized Ligand Synthesis

| Product | Reagents | Solvent | Conditions | Yield | Reference(s) |

| 2,6-Bis(azidomethyl)pyridine | This compound, NaN3 | Acetone | Reflux, 4h | >95% | |

| 2,6-Bis(aminomethyl)pyridine | 2,6-Bis(azidomethyl)pyridine, H2, Pd/C | Ethanol | Room temperature, atmospheric pressure | High | |

| N,N'-bis(pyridin-2-ylmethyl) L-prolinol | This compound, L-prolinol, K2CO3 | MeCN | Reflux, 24h | 85% |

Thiol-Functionalized Ligands

The introduction of sulfur donor atoms can be achieved by reacting this compound with thiol-containing nucleophiles.

Experimental Protocol: Synthesis of 2,6-Bis(mercaptomethyl)pyridine

A typical procedure involves the reaction of this compound with a protected thiol, such as thiourea, followed by hydrolysis.

-

Step 1: Formation of the Isothiouronium Salt: this compound and a slight excess of thiourea are dissolved in a polar solvent like ethanol. The mixture is heated to reflux for several hours. Upon cooling, the bis(isothiouronium) salt precipitates and can be collected by filtration.

-

Step 2: Hydrolysis to the Dithiol: The isolated salt is then hydrolyzed by heating with a strong base, such as sodium hydroxide, under an inert atmosphere to prevent oxidation of the thiol. Acidification of the reaction mixture then yields the desired 2,6-bis(mercaptomethyl)pyridine, which can be purified by distillation or chromatography.

Pincer Ligands

This compound is an excellent starting material for the synthesis of various pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. These are widely used in catalysis.[1]

Experimental Workflow: Synthesis of an NNN Pincer Ligand

Caption: Synthetic workflow for an NNN pincer ligand and its metal complex.

Experimental Protocol: Synthesis of a Bis(iminophosphorane)pyridine Pincer Ligand

This class of pincer ligands can be synthesized from the corresponding bis(azidomethyl)pyridine intermediate.

-

Step 1: Synthesis of 2,6-Bis(azidomethyl)pyridine: (As described in the amine-functionalized ligands section).

-

Step 2: Staudinger Reaction: In a Schlenk flask under an inert atmosphere, 2,6-bis(azidomethyl)pyridine is dissolved in a dry solvent like diethyl ether. A solution of the desired phosphine (e.g., triphenylphosphine) in the same solvent is added dropwise at room temperature. The reaction is typically stirred for 12 hours, during which the bis(iminophosphorane)pyridine ligand precipitates and can be collected by filtration.

Quantitative Data for Pincer Ligand Synthesis

| Product | Reagents | Solvent | Conditions | Yield | Reference(s) |

| 2,6-Bis(di(tert-butyl)phosphinomethyl)pyridine | This compound, lithium di(tert-butyl)phosphide | THF | -78 °C to rt | 72% | |

| Bis(iminophosphorane)pyridine (from azide) | 2,6-Bis(azidomethyl)pyridine, methyldiphenylphosphine | Diethyl ether | Room temp, 12h | 65% | |

| Bis(iminophosphorane)pyridine (from azide) | 2,6-Bis(azidomethyl)pyridine, tri-tert-butylphosphine | Diethyl ether | Room temp, 12h | 65% |

Macrocyclic Ligands

The difunctional nature of this compound makes it an ideal component for the synthesis of macrocyclic ligands through reaction with difunctional nucleophiles, such as diamines or dithiols.[3]

Experimental Workflow: [1+1] and [2+2] Macrocyclization

Caption: General workflow for macrocycle synthesis.

Experimental Protocol: Synthesis of [1+1] and [2+2] Macrocycles with Thiodiglycol [3]

-

Reaction Setup: In a flask, sodium hydride (NaH) is suspended in dry tetrahydrofuran (THF). A solution of thiodiglycol in THF is added dropwise to form the disodium salt.

-

Cyclization: A solution of this compound in THF is then added slowly to the reaction mixture under reflux. The slow addition under high dilution conditions favors the formation of macrocyclic products over polymers. The reaction is typically refluxed for 23 hours.[3]

-

Workup and Purification: After cooling, the reaction is quenched, and the solvent is removed. The crude product, which is a mixture of [1+1] and [2+2] macrocycles, is then purified by column chromatography to separate the different-sized macrocycles.[3]

Quantitative Data for Macrocyclic Ligand Synthesis

| Product | Reagents | Solvent | Conditions | Yield | Reference(s) |

| [1+1] and [2+2] Macrocycles | This compound, Thiodiglycol, NaH | THF | Reflux, 23h | Mixture | [3] |

Conclusion

This compound stands out as a pivotal precursor in the design and synthesis of a vast range of functional ligands. Its predictable reactivity through nucleophilic substitution allows for the systematic construction of ligand frameworks with tailored electronic and steric properties. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating the development of novel catalysts, functional materials, and therapeutic agents. The continued exploration of the reactivity of this versatile building block promises to unlock further innovations in chemical science.

References

The Coordination Chemistry of 2,6-Bis(chloromethyl)pyridine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 2,6-bis(chloromethyl)pyridine with a focus on its role as a versatile precursor for designing complex metal-ligand systems. Due to the inherent reactivity of the chloromethyl groups, the direct coordination of the parent ligand is less prevalent than its in-situ functionalization or its use in synthesizing multidentate ligand scaffolds. This document details the synthetic pathways, coordination modes, and structural characteristics of the resulting metal complexes. It further elucidates their significant applications in catalysis and, notably, in the development of novel anticancer agents. Experimental protocols for synthesis and characterization are provided, alongside quantitative structural data and visual diagrams of key experimental and mechanistic pathways to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.

Introduction: The Unique Reactivity of this compound

This compound is a heterocyclic organic compound that has garnered significant interest in coordination chemistry, not primarily as a direct ligand, but as a highly versatile building block. Its structure, featuring a central pyridine ring, provides a key nitrogen donor atom for metal coordination. However, the defining features are the two chloromethyl substituents in the 2 and 6 positions. These groups are highly susceptible to nucleophilic substitution, making this compound an ideal starting material for the synthesis of a wide array of multidentate ligands.[1][2][3] This reactivity allows for the systematic design of ligand frameworks with tailored steric and electronic properties, which in turn dictates the geometry, stability, and reactivity of the resulting metal complexes.

The conformational flexibility of the side arms, once functionalized, enables the formation of stable chelate rings with metal ions, making it a precursor for potent pincer-type and other polydentate ligands.[1][2][3] This guide will first explore the synthetic utility of this compound in creating advanced ligand systems and then delve into the coordination chemistry, structural properties, and applications of the derived metal complexes.

Synthesis and Coordination Modes

The coordination chemistry of this compound is intrinsically linked to the chemical transformations of its chloromethyl groups. The most common synthetic strategy involves the reaction of this compound with nucleophiles to displace the chloride ions and introduce new donor groups.

A prominent example is the synthesis of trifunctional phosphinoyl-decorated ligands. This involves a Grignard-based substitution on this compound, followed by N-oxidation, to yield ligands that can coordinate to lanthanide ions in a tridentate fashion.[4] Similarly, it can be used to prepare carbene pincer ligands for palladium complexes and as a precursor for 2,6-bis(aminomethyl)pyridine, a key component in fluorescent chemosensors.[1][2]

Once a new multidentate ligand is formed, it can be complexed with a variety of metal ions, including transition metals (e.g., copper, palladium, platinum) and lanthanides.[4][5][6] The coordination typically involves the central pyridine nitrogen and the newly introduced donor atoms on the side chains, leading to highly stable five- or six-membered chelate rings. The resulting coordination geometries are diverse and depend on the metal ion, the nature of the introduced side chains, and the presence of other ancillary ligands. Common geometries include square planar, tetrahedral, and octahedral.[7][8]

Quantitative Structural Data

The precise geometric arrangement of atoms in these metal complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the definitive technique for obtaining this information. While structural data for complexes with the unmodified this compound ligand is scarce due to its reactivity, extensive data exists for its derivatives. The crystal structure of the parent this compound molecule itself has been determined, showing a monoclinic crystal system.[9][10]

Below is a table summarizing representative crystallographic data for metal complexes derived from ligands synthesized using this compound as a starting material.

| Metal Ion | Ligand Derivative | Coordination Number | Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |

| Nd(III) | 2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxide | 10 | Distorted Tricapped Trigonal Prism | Nd-N(py): ~2.5, Nd-O(NO3): ~2.5-2.6 | O-Nd-O: ~50-140 | [4] |

| Eu(III) | 2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxide | 10 | Distorted Tricapped Trigonal Prism | Eu-N(py): ~2.4, Eu-O(NO3): ~2.4-2.5 | O-Eu-O: ~50-140 | [4] |

| Co(II) | 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | 7 | Heptacoordinated | Co-N(py): ~2.2, Co-N(imine): ~2.2 | N-Co-N: ~65-130 | [5][11] |

| Cu(II) | 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | 7 | Heptacoordinated | Cu-N(py): ~2.1, Cu-N(imine): ~2.1 | N-Cu-N: ~70-140 | [5][11] |

| Zn(II) | 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | 7 | Heptacoordinated | Zn-N(py): ~2.2, Zn-N(imine): ~2.2 | N-Zn-N: ~65-130 | [5][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of ligands derived from this compound, their subsequent metal complexation, and key characterization techniques.

General Synthesis of a 2,6-Bis(substituted-methyl)pyridine Ligand

-

Dissolution: Dissolve this compound in a suitable dry, aprotic solvent (e.g., tetrahydrofuran, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophile Addition: To this solution, add a stoichiometric equivalent (typically a slight excess) of the desired nucleophile (e.g., an amine, a phosphine, or the sodium salt of a phenol). The reaction may require cooling or heating depending on the reactivity of the nucleophile.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution). Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.

General Synthesis of a Metal Complex

-

Ligand Solution: Dissolve the purified ligand in a suitable solvent (e.g., ethanol, methanol, acetonitrile).

-

Metal Salt Solution: In a separate flask, dissolve an equimolar amount of the desired metal salt (e.g., CuCl₂, Pd(OAc)₂, Ni(NO₃)₂·6H₂O) in the same or a compatible solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The reaction is often carried out at room temperature but may require heating (reflux) to facilitate complex formation.[7]

-

Isolation: The resulting metal complex may precipitate out of solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the complex is soluble, the solvent can be slowly evaporated to yield crystals suitable for X-ray diffraction.

Characterization Techniques

-

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are essential for confirming the ligand structure and its coordination to the metal. The disappearance of the ligand's free-form signals and the appearance of new, shifted signals are indicative of complexation. For paramagnetic complexes, specialized NMR techniques are required to interpret the broad and shifted signals.[12][13][14][15]

-

Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.[16][17][18][19]

-

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the functional groups on the side chains.

-

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can help to elucidate its geometry and the nature of the metal-ligand bonding.

-

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) are used to confirm the mass and composition of the synthesized complexes.

Applications

Metal complexes derived from this compound exhibit a wide range of applications, primarily in catalysis and medicine.

Catalysis

Palladium complexes bearing pincer-type ligands derived from this compound are effective catalysts for various cross-coupling reactions, which are fundamental in organic synthesis. These catalysts are known for their high stability and efficiency. The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Anticancer and Biological Activity

A significant area of research is the development of metal-based drugs with pyridine-containing ligands for cancer therapy. Copper complexes, in particular, have shown promising results. Their mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis (programmed cell death) in cancer cells.[20][21][22]

These complexes can bind to DNA through intercalation or groove binding, and subsequently promote its cleavage.[23][24] The production of ROS, such as hydroxyl radicals, is often a key step in this process. The elevated ROS levels can disrupt mitochondrial function, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in apoptosis.

Caption: ROS-mediated apoptotic pathway induced by a metal complex.

Conclusion

This compound serves as a cornerstone for the synthesis of a diverse range of sophisticated ligands and their corresponding metal complexes. The true value of this compound lies in its capacity as a versatile precursor, enabling the rational design of catalysts for organic transformations and promising metallodrugs for cancer therapy. The ability to fine-tune the steric and electronic properties of the ligand framework by modifying the chloromethyl groups is a powerful tool for researchers. Future investigations will likely continue to expand the library of ligands derived from this precursor, leading to new catalysts with enhanced activity and selectivity, and novel therapeutic agents with improved efficacy and reduced side effects. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound in their scientific endeavors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of metal complexes derived from this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Coordination Properties of Trifluoromethyl Decorated Derivatives of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridin... | ORNL [ornl.gov]

- 4. Synthesis and Characterization of Palladium Pincer Bis(carbene) CCC Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure, luminescence and other properties of some lanthanide complexes of the polypyridine ligand 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. jscimedcentral.com [jscimedcentral.com]

- 8. researchgate.net [researchgate.net]

- 9. Metals and apoptosis: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,6-Bis(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. web.vu.lt [web.vu.lt]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characterizing metal-binding sites in proteins with X-ray crystallography | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

- 21. DNA cleavage mechanism by metal complexes of Cu(II), Zn(II) and VO(IV) with a schiff-base ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. [PDF] Structure and DNA cleavage properties of two copper(II) complexes of the pyridine-pyrazole-containing ligands mbpzbpy and Hmpzbpya. | Semantic Scholar [semanticscholar.org]

- 24. Oxidative DNA cleavage mediated by a new copper (II) terpyridine complex: crystal structure and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,6-Bis(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(chloromethyl)pyridine is a versatile heterocyclic building block extensively utilized in organic synthesis. Its reactivity is characterized by the presence of three key sites susceptible to chemical modification: two electrophilic carbon centers in the chloromethyl groups and a nucleophilic nitrogen atom within the pyridine ring. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including ligands for coordination chemistry, fluorescent chemosensors, and intermediates for pharmaceutical and agrochemical agents.[1][2][3] This technical guide provides a comprehensive overview of the electrophilic and nucleophilic nature of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to illustrate its chemical behavior.

Core Concepts: Electrophilicity and Nucleophilicity

The chemical reactivity of this compound is fundamentally governed by the distribution of electron density within the molecule.

Nucleophilic Site

The primary nucleophilic center of this compound is the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen atom makes it a Lewis base, capable of donating this electron pair to an electrophile. This property is most commonly observed in its ability to coordinate with metal ions, forming stable metal complexes.[1][4] This coordination is a foundational principle in the design of various catalysts and functional materials.

Electrophilic Sites

The principal electrophilic sites are the carbon atoms of the two chloromethyl (-CH₂Cl) groups . The high electronegativity of the chlorine atom polarizes the carbon-chlorine bond, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom. This electron deficiency makes the benzylic carbons highly susceptible to attack by nucleophiles. The chlorine atom also serves as a good leaving group, facilitating nucleophilic substitution reactions.

While the pyridine ring itself is generally electron-deficient compared to benzene, it can undergo electrophilic aromatic substitution, although it is significantly deactivated. The electron-withdrawing effect of the nitrogen atom directs electrophiles to the 3- and 5-positions (meta positions). However, these reactions typically require harsh conditions.

Quantitative Analysis of Reactivity

A Density Functional Theory (DFT) study on the closely related 2,6-bis(bromomethyl)pyridine offers a qualitative and quantitative understanding that can be largely extrapolated to the chloro-derivative. The primary difference lies in the better leaving group ability of bromide compared to chloride, which generally leads to faster reaction rates for the bromo-compound.[4]

Table 1: Calculated Electronic Properties of 2,6-Bis(bromomethyl)pyridine

| Property | Value | Significance |

| HOMO Energy | -9.21 eV | The Highest Occupied Molecular Orbital (HOMO) is primarily located on the pyridine ring and the bromine atoms, indicating these are the sites for electron donation (nucleophilicity). |

| LUMO Energy | -1.12 eV | The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the pyridine ring and the C-Br antibonding orbitals. This indicates the susceptibility of the ring and the bromomethyl groups to nucleophilic attack. |

| HOMO-LUMO Gap | 8.09 eV | A large energy gap suggests high kinetic stability of the molecule. |

| Dipole Moment | 4.2863 Debye | The significant dipole moment arises from the electronegative nitrogen and bromine atoms, contributing to the molecule's polarity and reactivity. |

Source: Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study

Table 2: Calculated Mulliken Atomic Charges for 2,6-Bis(bromomethyl)pyridine

| Atom | Charge (a.u.) | Implication for Reactivity |

| N1 | -0.60 | The high negative charge confirms the nitrogen atom as the primary nucleophilic center. |

| C7, C8 (Benzylic Carbons) | +0.05 | The positive charge on the carbons of the bromomethyl groups identifies them as the primary electrophilic sites for nucleophilic attack. |

| Br9, Br10 | -0.10 | The negative charge on the bromine atoms is consistent with their role as good leaving groups. |

Source: Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study

Key Reactions and Experimental Protocols

The dual reactivity of this compound allows for a variety of chemical transformations at both its electrophilic and nucleophilic centers.

Reactions at the Electrophilic Chloromethyl Groups (Nucleophilic Substitution)

The most common reactions involving this compound are nucleophilic substitutions at the benzylic carbons. These reactions typically proceed via an Sₙ2 mechanism.

Caption: Generalized Sₙ2 reaction pathway at a chloromethyl group.

This protocol details the reaction with an amine nucleophile to form a diamine, a common ligand precursor.

-

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., Piperidine, 2.2 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Acetonitrile (CH₃CN) as solvent

-

-

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate.

-

Add the amine dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2,6-bis(aminomethyl)pyridine derivative.

-

This procedure illustrates the formation of a macrocyclic compound, showcasing the utility of this compound in constructing complex architectures.[5]

-

Materials:

-

This compound (1.0 eq)

-

Thiodiglycol (TDG, 1.0 eq)

-

Sodium hydride (NaH, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

To a suspension of sodium hydride in anhydrous THF, add thiodiglycol dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction to room temperature and quench with a small amount of water.

-

Remove the solvent under reduced pressure.

-

Separate the resulting [1+1] and [2+2] macrocyclic products by column chromatography.[5]

-

Reactions at the Nucleophilic Pyridine Nitrogen

The nitrogen atom's lone pair allows it to act as a nucleophile, primarily in coordination with metal ions to form pincer ligands and other complexes.

Caption: Formation of a pincer complex from a pyridine-based ligand.

While this protocol uses a benzimidazolium salt derived from a related precursor, the general principle of metalation is applicable to ligands synthesized from this compound.[6]

-

Materials:

-

Pincer ligand precursor (e.g., a 2,6-bis(N-substituted-methyl)pyridine derivative) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 1.0 eq)

-

A suitable base (e.g., LiN(SiMe₃)₂, 3.0 eq)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

In a glovebox, charge a reaction vial with the pincer ligand precursor and palladium(II) acetate in dichloromethane.

-

In a separate vial, dissolve the base in dichloromethane.

-

Add the base solution dropwise to the mixture of the ligand precursor and palladium salt.

-

Stir the reaction at room temperature for a specified time (e.g., 2 hours).

-

Remove the solvent under reduced pressure.

-

Suspend the resulting solid residue in a non-polar solvent like hexanes and filter to isolate the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Synthesis of this compound

A common laboratory-scale synthesis involves a multi-step procedure starting from 2,6-lutidine.[7]

Caption: A multi-step synthesis of this compound.

-

Step 1: Oxidation of 2,6-Lutidine

-

In a flask, add 2,6-lutidine and water. Heat to 80°C.

-

Add potassium permanganate in batches, maintaining the temperature at 75-80°C.

-

After the reaction is complete (monitored by TLC), adjust the pH to 3 with hydrochloric acid.

-

Cool the reaction mixture to 20°C to precipitate 2,6-pyridinedicarboxylic acid.

-

-

Step 2: Esterification

-

React the 2,6-pyridinedicarboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid to form dimethyl 2,6-pyridinedicarboxylate.

-

-

Step 3: Reduction

-

Reduce the dimethyl 2,6-pyridinedicarboxylate to 2,6-bis(hydroxymethyl)pyridine using a suitable reducing agent.

-

-

Step 4: Chlorination

-

React the 2,6-bis(hydroxymethyl)pyridine with thionyl chloride in an appropriate solvent.

-

After the reaction is complete, the product, this compound hydrochloride, can be isolated by filtration.[7]

-

Applications in Drug Development and Research

The derivatives of this compound are of significant interest in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various drugs, including antihistamines, antimalarials, and antiviral agents.[2]

-

Ligand Synthesis: The ability to introduce various functionalities via nucleophilic substitution makes it a key starting material for the synthesis of custom ligands for metal catalysis and coordination chemistry.[1]

-

Fluorescent Chemosensors: Derivatives of 2,6-bis(aminomethyl)pyridine have been used to create highly selective and sensitive fluorescent sensors for detecting metal ions like Hg²⁺.[1][3]

-

Agrochemicals: It is a building block in the synthesis of herbicides, fungicides, and insecticides.[2]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its chemical behavior is dominated by the nucleophilicity of the pyridine nitrogen and the electrophilicity of the chloromethyl carbons. This dual reactivity provides chemists with a powerful tool to construct a diverse range of functional molecules with applications spanning from catalysis to medicinal chemistry. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is crucial for its effective utilization in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. This compound Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-ビス(クロロメチル)ピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2,6-Bis(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(chloromethyl)pyridine is a versatile bifunctional electrophile widely employed in synthetic organic chemistry. Its pyridine core and two reactive chloromethyl groups at the 2 and 6 positions make it an ideal building block for the construction of a diverse array of more complex molecules. The benzylic-like reactivity of the chloromethyl groups facilitates nucleophilic substitution reactions with a variety of nucleophiles, including oxygen, nitrogen, and sulfur-containing species. This reactivity profile allows for the synthesis of macrocycles, pincer ligands for catalysis, and functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for nucleophilic substitution reactions on this compound with representative oxygen, nitrogen, and sulfur nucleophiles, along with characterization data.

Reaction Mechanism and Considerations

The nucleophilic substitution reactions of this compound typically proceed via an SN2 mechanism. In this bimolecular process, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.

Several factors should be considered to ensure a successful and efficient reaction:

-

Nucleophile Strength: Stronger nucleophiles will generally react more readily. For weaker nucleophiles, the use of a suitable base is often necessary to generate a more potent nucleophilic species (e.g., an alkoxide from an alcohol or a thiolate from a thiol).

-

Solvent: Aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are commonly used as they can solvate the cation of the nucleophile's salt without significantly solvating the nucleophile itself, thus enhancing its reactivity.

-

Temperature: The reaction rate can be increased by heating. However, excessively high temperatures may lead to side reactions. The optimal temperature should be determined for each specific reaction.

-

Stoichiometry: The stoichiometry of the reactants can be adjusted to favor either mono- or di-substitution, or to promote macrocyclization when a dinucleophile is used.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the nucleophilic substitution reactions described in the protocols below.

Table 1: Reaction with an Oxygen Nucleophile (Thiodiglycol)

| Parameter | Value | Reference |

| Nucleophile | Thiodiglycol | [1] |

| Base | Sodium Hydride (NaH) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 23 hours | [1] |

| Products | [1+1] and [2+2] Macrocycles | [1] |

| Characterization | ¹H NMR, ¹³C NMR, MS | [1] |

Table 2: Reaction with a Nitrogen Nucleophile (Diethylamine)

| Parameter | Value | Reference |

| Nucleophile | Diethylamine | N/A |

| Base | Potassium Carbonate (K₂CO₃) | N/A |

| Solvent | Acetonitrile | N/A |

| Temperature | Reflux | N/A |

| Reaction Time | 12 hours | N/A |

| Product | 2,6-Bis((diethylamino)methyl)pyridine | N/A |

| Yield | ~85% | N/A |

| Characterization | ¹H NMR, ¹³C NMR, MS | N/A |

Table 3: Reaction with a Sulfur Nucleophile (Potassium Thioacetate)

| Parameter | Value | Reference |

| Nucleophile | Potassium Thioacetate | N/A |

| Solvent | N,N-Dimethylformamide (DMF) | N/A |

| Temperature | Room Temperature | N/A |

| Reaction Time | 6 hours | N/A |

| Product | S,S'-(pyridine-2,6-diylbis(methylene)) diethanethioate | N/A |

| Yield | >90% | N/A |

| Characterization | ¹H NMR, ¹³C NMR, MS | N/A |

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the synthesis of the starting material, this compound, from 2,6-bis(hydroxymethyl)pyridine.[2]

Materials:

-

2,6-Bis(hydroxymethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Benzene

-

Sodium carbonate

-

n-Heptane

-

Round-bottom flask (100 mL)

-

Water bath

-

Ice bath

-

Standard glassware for filtration and crystallization

Procedure:

-

In a 100 mL flask, cool 5.5 g of 2,6-bis(hydroxymethyl)pyridine to 0°C using an ice bath.

-

Slowly add 70 mL of thionyl chloride to the flask.

-

Warm the mixture on a water bath for 5 hours.

-

Cool the reaction mixture and treat it with 100 mL of benzene.

-

Collect the precipitated hydrochloride salt by filtration and wash it with benzene.

-

Dry the precipitate, dissolve it in water, and neutralize the solution with sodium carbonate.

-

Collect the resulting this compound and recrystallize it from 100 mL of n-heptane to obtain needle-like crystals.

Characterization:

-

Melting Point: 76-79°C[2]

-

¹H NMR (CDCl₃, δ ppm): 4.65 (s, 4H), 7.4 (d, 2H), 7.73 (t, 1H)[2]

-

¹³C NMR (CDCl₃, δ ppm): 46.5, 122.1, 138.1, 156.3[2]

Protocol 2: Reaction with an Oxygen Nucleophile (Williamson Ether Synthesis)

This protocol details the synthesis of macrocycles via the reaction of this compound with thiodiglycol.[1]

Materials:

-

This compound

-

Thiodiglycol

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

n-Heptane

-

Round-bottom flask with reflux condenser

-

Standard glassware for extraction and column chromatography

Procedure:

-

In a round-bottom flask, suspend sodium hydride in anhydrous THF.

-

To this suspension, add a solution of thiodiglycol in anhydrous THF dropwise at 0°C.

-

After the addition is complete, add a solution of this compound in anhydrous THF.

-

Heat the reaction mixture to reflux and maintain for 23 hours.

-

After cooling, quench the reaction carefully with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography using an ethyl acetate/n-heptane eluent system to separate the [1+1] and [2+2] macrocyclic products.

Protocol 3: Reaction with a Nitrogen Nucleophile

This protocol provides a general procedure for the di-substitution of this compound with a secondary amine, diethylamine.

Materials:

-

This compound

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile, anhydrous

-

Round-bottom flask with reflux condenser

-

Standard glassware for extraction and purification

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add an excess of diethylamine (approximately 4-5 equivalents).

-

Add potassium carbonate (approximately 2.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 4: Reaction with a Sulfur Nucleophile

This protocol outlines the synthesis of a thioester derivative by reacting this compound with potassium thioacetate.

Materials:

-

This compound

-

Potassium thioacetate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add potassium thioacetate (approximately 2.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Caption: General experimental workflow for nucleophilic substitution on this compound.

Caption: The Sₙ2 reaction mechanism for nucleophilic substitution on this compound.

References

Synthesis of Pincer Ligands Utilizing 2,6-Bis(chloromethyl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various pincer ligands, a class of tridentate ligands crucial in organometallic chemistry and catalysis, using the versatile starting material, 2,6-bis(chloromethyl)pyridine.

Pincer ligands are valued for their ability to confer high stability and unique reactivity to metal complexes, making them instrumental in the development of catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenation, and dehydrogenation processes. The this compound scaffold offers a readily accessible platform for the synthesis of diverse pincer ligand architectures, including NNN, PCP, and SCS types, by nucleophilic substitution of the chloromethyl groups.

General Synthetic Pathways

The synthesis of pincer ligands from this compound generally involves the nucleophilic displacement of the chloride ions by appropriate nitrogen, phosphorus, or sulfur-containing nucleophiles. The pyridine nitrogen atom typically serves as the central donor of the pincer framework.

Caption: General synthetic routes to NNN, PCP, and SCS pincer ligands.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of different classes of pincer ligands and their intermediates starting from this compound or its derivatives.

Table 1: Synthesis of NNN Pincer Ligand Precursors and Ligands

| Product | Reagents | Solvent | Yield (%) | Reference |